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Compound of Interest

Compound Name: Pphpc

Cat. No.: B012028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-PHCCC, systematically known as (-)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-

carboxamide, is a pivotal research compound that has significantly advanced our

understanding of metabotropic glutamate receptor 4 (mGluR4). Initially misidentified in some

contexts as PPHPC, (-)-PHCCC is a potent and selective positive allosteric modulator (PAM) of

the mGluR4 receptor. This technical guide provides a comprehensive overview of its chemical

properties, mechanism of action, quantitative data, and the experimental protocols used for its

characterization, offering a valuable resource for researchers in neuroscience and drug

development.

Chemical Properties
A thorough understanding of the physicochemical characteristics of (-)-PHCCC is fundamental

for its application in experimental settings.
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Property Value

IUPAC Name

(-)-N-Phenyl-7-

(hydroxyimino)cyclopropa[b]chromen-1a-

carboxamide

CAS Number 179068-02-1[1]

Chemical Formula C₁₇H₁₄N₂O₃[1]

Molecular Weight 294.31 g/mol [1]

Mechanism of Action
(-)-PHCCC exerts its effects by binding to an allosteric site on the mGluR4 receptor, a site

distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This binding

event does not directly activate the receptor but rather enhances the receptor's response to

glutamate. This positive allosteric modulation leads to an increase in the potency and maximal

efficacy of glutamate at the mGluR4 receptor.[1]

The mGluR4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to

the Gαi/o subunit. This initiates a signaling cascade that results in the inhibition of adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By potentiating this

pathway, (-)-PHCCC plays a crucial role in modulating synaptic transmission and neuronal

excitability, making it a valuable tool for studying the physiological and pathological roles of

mGluR4.

Signaling Pathway of mGluR4 Modulation by (-)-PHCCC
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Modulation of the mGluR4 signaling pathway by (-)-PHCCC.

Quantitative Data
The biological activity of (-)-PHCCC has been quantified in various assays, demonstrating its

potency and selectivity.
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Parameter Receptor/Assay Value Reference

IC₅₀ Group I mGluRs ~3 µM [2]

EC₅₀

mGluR4 (in the

presence of 10 µM L-

AP4)

3.8 µM [3]

EC₅₀

mGluR4 (in the

presence of 0.2 and

0.6 µM L-AP4)

~6 µM [3]

EC₅₀
mGluR4 (without L-

AP4)
>30 µM [3]

Fold Potentiation
mGluR4 (response to

2 µM glutamate)
5.6-fold [1]

Selectivity Inactive at
mGluR2, -3, -5a, -6,

-7b, -8a
[1]

Partial Antagonist

Activity
mGluR1b

30% maximum

efficacy
[1]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below

are outlines of key experimental protocols used to characterize (-)-PHCCC.

GTPγ[³⁵S] Binding Assay
This assay measures the activation of G-proteins coupled to mGluR4.

Workflow Diagram:
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Workflow for a typical GTPγ[³⁵S] binding assay.
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Detailed Methodology:

Membrane Preparation: Cell membranes expressing the mGluR4 receptor are prepared from

transfected cell lines.

Incubation: Membranes are incubated in a buffer containing GDP, the test compound ((-)-

PHCCC) at various concentrations, and a sub-maximal concentration of an agonist like

glutamate or L-AP4.

Initiation of Reaction: The binding reaction is initiated by the addition of GTPγ[³⁵S].

Termination of Reaction: After a defined incubation period, the reaction is terminated by rapid

filtration through glass fiber filters.

Washing: The filters are washed to remove unbound GTPγ[³⁵S].

Quantification: The amount of bound GTPγ[³⁵S] on the filters is determined by liquid

scintillation counting.

Data Analysis: The data is analyzed to determine the EC₅₀ of the agonist in the presence

and absence of (-)-PHCCC, allowing for the quantification of its potentiating effect.

Neuroprotection Assay
This assay assesses the ability of (-)-PHCCC to protect neurons from excitotoxicity.

Workflow Diagram:
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Workflow for a neuroprotection assay against excitotoxicity.

Detailed Methodology:
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Cell Culture: Primary cortical neurons are cultured in appropriate media.

Treatment: Neurons are pre-treated with (-)-PHCCC at various concentrations for a specified

period.

Induction of Excitotoxicity: Neuronal cell death is induced by exposing the cultures to an

excitotoxic agent such as N-methyl-D-aspartate (NMDA).

Incubation: The cells are incubated with the toxin in the presence or absence of (-)-PHCCC.

Assessment of Cell Viability: Cell viability is assessed using standard methods such as the

lactate dehydrogenase (LDH) assay, which measures membrane integrity, or by staining with

vital dyes like Trypan Blue.

Data Analysis: The extent of neuroprotection is quantified by comparing the viability of cells

treated with (-)-PHCCC and the toxin to those treated with the toxin alone.

Conclusion
(-)-PHCCC stands as a cornerstone tool for the study of mGluR4. Its well-characterized

properties as a positive allosteric modulator have enabled significant insights into the role of

this receptor in the central nervous system. This technical guide consolidates the key

information on (-)-PHCCC, providing a valuable resource for researchers aiming to utilize this

compound in their investigations into neuropharmacology and the development of novel

therapeutics for neurological disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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